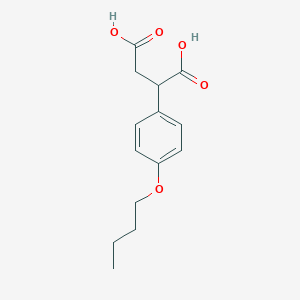

2-(4-Butoxyphenyl)butanedioic acid

Description

2-(4-Butoxyphenyl)butanedioic acid is a substituted derivative of butanedioic acid (succinic acid) featuring a 4-butoxyphenyl group at the second carbon position. The parent butanedioic acid is a naturally occurring dicarboxylic acid (isolated from plants like Tribulus terrestris) with roles in biochemical pathways .

Properties

IUPAC Name |

2-(4-butoxyphenyl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-2-3-8-19-11-6-4-10(5-7-11)12(14(17)18)9-13(15)16/h4-7,12H,2-3,8-9H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMRAXDPYQMFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)butanedioic acid typically involves the reaction of 4-butoxybenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)butanedioic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the butoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Butoxyphenyl)butanedioic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a biochemical probe.

Medicine: Research is ongoing to investigate its potential therapeutic properties.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzymatic activities and interactions with cellular receptors . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring and the butanedioic acid backbone significantly influence molecular behavior. Below is a comparative analysis:

Table 1: Key Properties of 2-(4-Butoxyphenyl)butanedioic Acid and Analogs

*Note: Data for this compound is extrapolated from its methylated analog .

Key Observations:

- Lipophilicity : The 4-butoxyphenyl group confers higher lipophilicity (predicted LogP ~2.5) compared to methoxy (LogP ~1.8) or polar groups like trifluoroacetamido (LogP ~0.5). This enhances membrane permeability, critical for drug absorption.

- Electronic Effects : Electron-withdrawing substituents (e.g., bromo in , fluoro in ) increase the acidity of the carboxylic groups, while electron-donating groups (e.g., methoxy in ) decrease it.

Biological Activity

2-(4-Butoxyphenyl)butanedioic acid, also known by its CAS number 27950-68-1, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a butoxy group attached to a phenyl ring, which is further linked to a butanedioic acid moiety. This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate various biochemical pathways, potentially acting as an inhibitor or activator of enzymes involved in metabolic processes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes related to inflammatory pathways, similar to other compounds in its class.

- Receptor Modulation : It could interact with specific receptors affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that derivatives of butanedioic acid compounds exhibit antimicrobial properties. For instance, studies have shown that certain analogs can effectively inhibit the growth of bacteria such as Chlamydia and Staphylococcus aureus, suggesting that this compound may possess similar properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Analogs A | Chlamydia trachomatis | 50 μg/mL |

| Analogs B | Escherichia coli | 64 μg/mL |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. Initial studies suggest that while some derivatives show promising antimicrobial activity, they also need thorough evaluation for cytotoxic effects on human cell lines.

Table 2: Cytotoxicity Results

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | HEK293 | TBD |

| Analogs A | MCF-7 | TBD |

| Analogs B | A549 | TBD |

Case Studies

- Study on Antichlamydial Activity : A study exploring various derivatives showed that certain compounds with structural similarities to this compound significantly reduced chlamydial inclusion sizes in infected cells, indicating potential therapeutic applications against chlamydial infections .

- Mechanism Exploration : Investigations into the mechanism of action revealed that some butanedioic acid derivatives could disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.